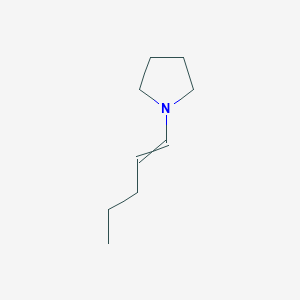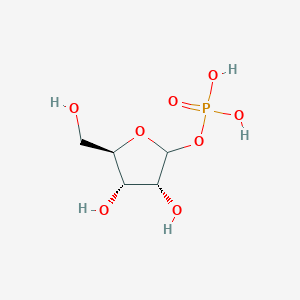![molecular formula C21H24N2O4S B227774 isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate](/img/structure/B227774.png)
isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate, also known as IMET, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
Isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate exerts its therapeutic effects by modulating various signaling pathways in the body. Studies have shown that this compound inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, this compound has been shown to activate the AMPK pathway, which regulates cellular energy metabolism. The modulation of these pathways by this compound results in the reduction of inflammation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to inhibit the expression of COX-2, an enzyme that plays a key role in inflammation. In terms of physiological effects, this compound has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
Isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate has several advantages for lab experiments, including its ability to modulate various signaling pathways and its potential therapeutic applications in various diseases. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound is a complex process that requires expertise in organic chemistry. Additionally, the effects of this compound on different cell types and in different animal models may vary, which can make it difficult to draw definitive conclusions about its therapeutic potential.
Orientations Futures
There are several future directions for research on isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurological disorders. Additionally, more research is needed to understand the mechanism of action of this compound and how it modulates various signaling pathways in the body. Finally, future studies should aim to optimize the synthesis of this compound and develop more efficient methods for its production.
Conclusion:
In conclusion, this compound is a chemical compound that has potential therapeutic applications in various diseases. Its ability to modulate various signaling pathways in the body makes it an attractive target for drug development. However, further research is needed to fully understand its mechanism of action and optimize its synthesis. With continued research, this compound may one day become a valuable therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
Isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate can be synthesized using a multi-step process that involves the reaction of 2-mercaptoethylamine with 2-methoxyphenol to form 2-{[2-(2-methoxyphenoxy)ethyl]thio}ethanamine. This intermediate is then reacted with 1H-benzimidazole-1-acetic acid to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. These findings suggest that this compound has potential as a therapeutic agent for the treatment of various diseases.
Propriétés
Formule moléculaire |
C21H24N2O4S |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
propan-2-yl 2-[2-[2-(2-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate |
InChI |
InChI=1S/C21H24N2O4S/c1-15(2)27-20(24)14-23-17-9-5-4-8-16(17)22-21(23)28-13-12-26-19-11-7-6-10-18(19)25-3/h4-11,15H,12-14H2,1-3H3 |
Clé InChI |
NWCYDTKGDFMLQQ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3OC |
SMILES canonique |
CC(C)OC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)
![Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)
![Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid](/img/structure/B227718.png)






![[3-Benzoyloxy-2-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] benzoate](/img/structure/B227791.png)

![ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B227795.png)
